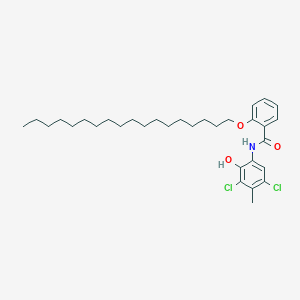
N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(octadecyloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(octadecyloxy)benzamide, commonly known as DMOA-PA, is a chemical compound that has been extensively studied for its potential use in scientific research applications. DMOA-PA is a potent and selective inhibitor of protein kinase C (PKC), a group of enzymes that play important roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
DMOA-PA has been widely used in scientific research as a N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(octadecyloxy)benzamide inhibitor. N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(octadecyloxy)benzamide is involved in many cellular processes, including cell growth, differentiation, and apoptosis. Therefore, DMOA-PA has been studied for its potential use in cancer treatment, as well as in the treatment of other diseases, such as diabetes and Alzheimer's disease. In addition, DMOA-PA has been used in studies of the role of N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(octadecyloxy)benzamide in various cellular processes, including cell signaling, gene expression, and cytoskeletal organization.
Wirkmechanismus
DMOA-PA inhibits N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(octadecyloxy)benzamide by binding to the enzyme's regulatory domain, preventing its activation by diacylglycerol and other activators. This results in the inhibition of downstream signaling pathways that are mediated by N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(octadecyloxy)benzamide, leading to changes in cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
DMOA-PA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DMOA-PA inhibits the growth of cancer cells and induces apoptosis in a dose-dependent manner. In addition, DMOA-PA has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. Furthermore, DMOA-PA has been shown to improve insulin sensitivity and glucose uptake in adipocytes, indicating its potential use in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
DMOA-PA has several advantages for use in lab experiments. It is a highly selective inhibitor of N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(octadecyloxy)benzamide, and its inhibitory effects are reversible. In addition, DMOA-PA is stable in solution and has a long shelf life. However, there are also limitations to its use. DMOA-PA is a relatively expensive compound, and its synthesis requires several steps, making it difficult to obtain in large quantities. Furthermore, DMOA-PA has poor solubility in water, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research on DMOA-PA. One area of interest is the development of more efficient synthesis methods for DMOA-PA, which would make it more accessible for use in lab experiments. In addition, further studies are needed to fully understand the mechanism of action of DMOA-PA and its potential use in the treatment of various diseases. Finally, there is a need for studies that investigate the potential side effects of DMOA-PA, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
The synthesis of DMOA-PA involves several steps, starting with the reaction of 3,5-dichloro-2-hydroxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with octadecanol in the presence of triethylamine to obtain the corresponding ester. Finally, the ester is hydrolyzed with sodium hydroxide to yield DMOA-PA in high purity.
Eigenschaften
IUPAC Name |
N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-octadecoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47Cl2NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-38-29-22-19-18-21-26(29)32(37)35-28-24-27(33)25(2)30(34)31(28)36/h18-19,21-22,24,36H,3-17,20,23H2,1-2H3,(H,35,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSVXVFMDRULEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C(=C2O)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2921505.png)
![Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride](/img/structure/B2921509.png)
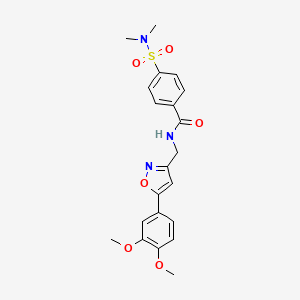
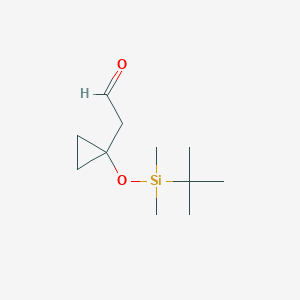
![N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)

![2-Chloro-3-[(4-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2921516.png)
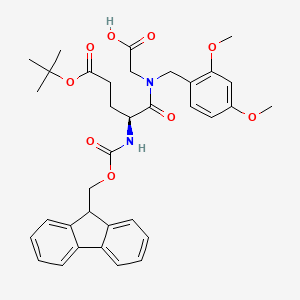
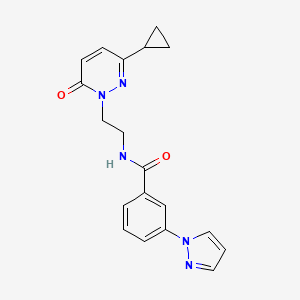
![2-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2921523.png)
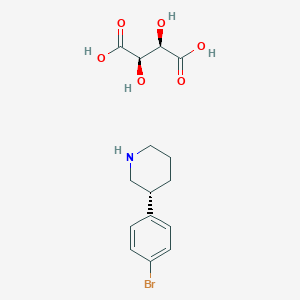
![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2921525.png)
![3-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2921527.png)
![tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate](/img/structure/B2921528.png)